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Compound of Interest

Compound Name:
2-Amino-5-(2-

methylphenoxy)benzoic acid

CAS No.: 885268-00-8

Cat. No.: B1498201

Get Quote

Introduction & Compound Characterization
2-Amino-5-(2-methylphenoxy)benzoic acid is a building block characterized by an anthranilic

acid core substituted at the 5-position with a 2-methylphenoxy group.[1][2] Accurate

quantification is essential for two reasons:

Yield Optimization: As a key intermediate, its purity directly impacts the yield and quality of

downstream APIs (e.g., quinazolinones).[1][2]

Impurity Control: Unreacted anilines are often flagged as potential genotoxic impurities

(PGIs) and must be controlled to trace levels (ppm) in the final drug substance.[1][2]
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Property Value (Estimated) Analytical Implication

Molecular Weight 243.26 g/mol
MS Target: [M+H]⁺ = 244.3

m/z

pKa (Acid) ~3.5 - 4.0

Requires pH control < 3.0 for

retention (COOH protonated).

[1][2][3]

pKa (Base) ~2.0 - 2.5

Weakly basic amine due to

electron-withdrawing COOH.[1]

[2]

LogP ~2.8 - 3.2
Moderate lipophilicity; suitable

for Reverse Phase (C18).[1][2]

Solubility DMSO, Methanol

Poor water solubility at neutral

pH; soluble in alkaline or acidic

buffers.[1][2]

Analytical Strategy
We define two distinct methodologies based on the analytical requirement:

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Assay (Purity >98%) and reaction monitoring.

Mechanism:[1][2][4] Reverse-phase chromatography with UV detection at the aromatic

maximum.[1][2]

Method B: LC-MS/MS (Triple Quadrupole)[1][2]

Purpose: Trace quantification (LOD < 10 ng/mL) in complex matrices or final API.[1][2]

Mechanism:[1][2][4] Positive Electrospray Ionization (ESI+) utilizing the aniline moiety for

high sensitivity.[1][2]

Method A: HPLC-UV Protocol (Assay & Purity)
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Chromatographic Conditions
System: Agilent 1290 Infinity II or Waters Alliance e2695.[1][2]

Column:Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1][2]

Rationale: The "Plus" chemistry reduces silanol interactions, critical for obtaining sharp

peaks for amine-containing compounds.[1][2]

Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in Water.[1][2]

Note: Low pH (~2.[1][2]0) suppresses ionization of the carboxylic acid, ensuring retention,

and protonates the amine, preventing tailing.[1][2]

Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

Flow Rate: 1.0 mL/min.[1][2][5]

Column Temp: 30°C.

Detection: Diode Array Detector (DAD) at 254 nm (primary) and 330 nm (secondary for

specificity).[1][2]

Injection Volume: 10 µL.

Gradient Program
Time (min) % Mobile Phase A % Mobile Phase B

0.0 90 10

15.0 10 90

18.0 10 90

18.1 90 10

23.0 90 10

Standard Preparation
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Stock Solution (1 mg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric flask.

Dissolve in 5 mL Methanol, sonicate for 5 mins, and dilute to volume with Methanol.

Working Standard (100 µg/mL): Dilute 1 mL of Stock into a 10 mL flask. Dilute to volume with

50:50 Water:Acetonitrile.

Method B: LC-MS/MS Protocol (Trace Analysis)[1][2]
Mass Spectrometry Parameters

Ion Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

Rationale: The aniline nitrogen is readily protonated ([M+H]⁺), providing superior sensitivity

over negative mode.[1][2]

MRM Transitions:

Quantifier: 244.3 → 136.1 (Cleavage of phenoxy ether, retaining the anthranilic core).[1][2]

Qualifier: 244.3 → 107.1 (Formation of the methyl-phenol fragment).[1][2]

Parameter Setting

Capillary Voltage 3.5 kV

Desolvation Temp 400°C

Cone Voltage 30 V

Collision Energy 20 eV (Quant) / 35 eV (Qual)

LC Conditions (UHPLC)
Column:Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1][2]

Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Flow Rate: 0.4 mL/min.[1][2]
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Workflow Visualization
The following diagram illustrates the decision logic and workflow for analyzing this intermediate.

Sample Receipt
(Raw Material or Reaction Mix)

Solubility Check
(Dissolve in MeOH/ACN)

Determine Analytical Goal

Method A: HPLC-UV
(High Conc. > 0.1%)

Assay/Purity

Method B: LC-MS/MS
(Trace Conc. < 10 ppm)

Impurity/Genotox

Dilute to 100 µg/mL
Solvent: 50:50 H2O:ACN

Dilute to 10-100 ng/mL
Filter 0.2 µm PTFE

Run Gradient (15 min)
Detect @ 254 nm

Run MRM (244->136)
ESI Positive Mode

Data Processing
& Reporting

Click to download full resolution via product page

Caption: Analytical workflow for 2-Amino-5-(2-methylphenoxy)benzoic acid selection

between HPLC-UV and LC-MS/MS.
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Validation Criteria (ICH Q2)
To ensure the trustworthiness of the data, the following validation parameters must be met:

System Suitability:

Tailing Factor (T): 0.8 < T < 1.5.[1][2]

Precision (RSD): < 2.0% for 6 replicate injections (HPLC); < 5.0% (LC-MS).

Linearity:

HPLC: 10 µg/mL to 200 µg/mL (R² > 0.999).[1][2]

LC-MS: 1 ng/mL to 1000 ng/mL (R² > 0.995).[1][2]

Accuracy (Recovery):

Spike samples at 80%, 100%, and 120% of target concentration.

Acceptance: 98.0% - 102.0%.[1][2]

Specificity:

No interference from blank (diluent) at the retention time of the analyte (~8.5 min in

Method A).

Troubleshooting & Scientific Insights
Peak Tailing: The free amine group can interact with residual silanols on the silica support.[1]

[2] If tailing > 1.5, increase buffer concentration (e.g., 0.1% TFA instead of Formic Acid) or

switch to a "Charged Surface Hybrid" (CSH) column.[1][2]

Oxidation: Anilines are prone to oxidation, turning solutions brown over time.[1][2]

Protocol Fix: Prepare standards fresh daily. Use amber glassware. Add 0.1% Ascorbic

Acid to the diluent if stability is poor (< 24 hours).[1][2]

Carryover: The lipophilic phenoxy group may cause adsorption in the injector loop.[1][2]
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Protocol Fix: Use a needle wash of 90:10 Acetonitrile:Water with 0.1% Formic Acid.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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